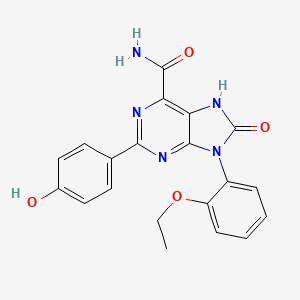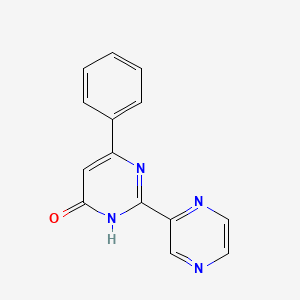
6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various pyrimidine derivatives has been a subject of interest due to their potential biological activities. For instance, a novel benzyl-octahydropyrazino[1,2-a]pyrimidin-6-one derivative was synthesized through intramolecular N-acyliminium ion cyclization, yielding a single diastereomer due to the chairlike conformation of its bicyclic structure . Similarly, pyrazolo[1,5-a]pyrimidines were synthesized to investigate their anti-inflammatory properties, with certain derivatives showing high activity and low ulcerogenic effects . Additionally, 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones were obtained using heteropolyacids as catalysts, demonstrating high yields . A one-pot synthesis approach was also employed to create a heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which was characterized using various spectroscopic methods . Moreover, a multicomponent one-pot protocol facilitated the synthesis of a 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative . A regioselective synthetic method was developed to produce 6-alkylamino-3-alkylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, some of which exhibited fungicidal activity . Lastly, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in antitumor drugs, was synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of these pyrimidine derivatives has been extensively studied. For example, the crystal structure of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was determined using X-ray diffraction and optimized using density functional theory (DFT) . The optimized structure, vibrational wavenumbers, and chemical shifts were in excellent agreement with experimental data. Molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties were also investigated . Similarly, the structural and spectral properties of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile were studied using DFT, with the experimental and computational data showing good agreement .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives is influenced by their molecular structure. The formation of complexes between 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol and phenols through intermolecular N···H–O hydrogen bonds is an example of the reactivity of such compounds . These complexes are stable at high temperatures, which is significant for their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their structure and synthesis. For instance, the stability of the complexes formed by 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol with phenols at high temperatures indicates robust physical properties . The spectroscopic characterization of these compounds, including FT-IR, NMR, UV-Vis, and Mass spectroscopy, provides insights into their chemical properties and potential for use in various applications, such as pharmaceuticals .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
- Pyrimidine derivatives, including compounds structurally similar to 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol, have been synthesized and explored for various pharmacological activities. Some of these derivatives have shown significant anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat, Kumar, Nisar, & Kumar, 2014).
Applications in AIDS Chemotherapy
- Pyrimidine, as a component of nucleic acid, has potential applications in AIDS chemotherapy. The synthesis of pyrazole-based pyrimidine scaffolds, which include structural analogs of this compound, has shown promise in drug design due to their pharmacological therapeutic potentials (Ajani et al., 2019).
Metal Complex Synthesis
- Compounds structurally related to this compound have been used in synthesizing homoleptic iron(II) and cobalt(II) complexes. These complexes exhibit different electronic properties and are significant for understanding the metal-ligand interactions in coordination chemistry (Cook, Tuna, & Halcrow, 2013).
Antimicrobial Activity
- Some novel pyrimidine derivatives have been synthesized and shown to possess antimicrobial properties. These compounds, which are structurally similar to this compound, were found to be effective against various microorganisms (Rathod & Solanki, 2018).
Potential in Anticancer Therapies
- Pyrimidine derivatives have been explored for their cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. Compounds with structural similarities to this compound have been synthesized and evaluated for this purpose (Alam et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mecanismo De Acción
Target of Action
Similar pyrimidine derivatives are known to have a wide spectrum of biological activities, including antimicrobial, antitumor, analgesic, anti-inflammatory, antibacterial, antifungal, antiplatelet, and antitubercular activities .
Mode of Action
It’s worth noting that many pyrimidine derivatives are reported to possess potential cns depressant properties . The main mechanism of anti-inflammatory action of such compounds is often by inhibition of prostaglandin synthesis .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that pyrimidine derivatives can have a wide range of effects due to their diverse biological activities .
Propiedades
IUPAC Name |
4-phenyl-2-pyrazin-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c19-13-8-11(10-4-2-1-3-5-10)17-14(18-13)12-9-15-6-7-16-12/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRPZHCPLYVAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)
![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(pyridin-4-ylthio)ethan-1-one](/img/structure/B2505476.png)
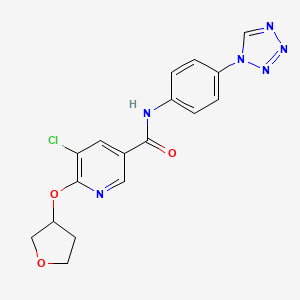
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)
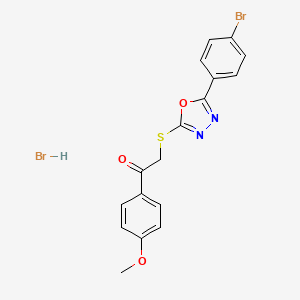
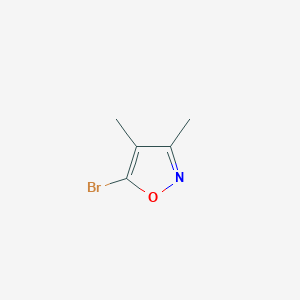
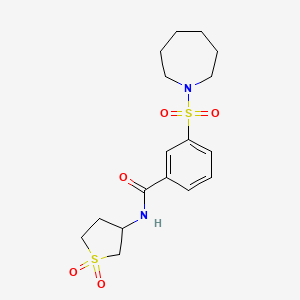
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)

